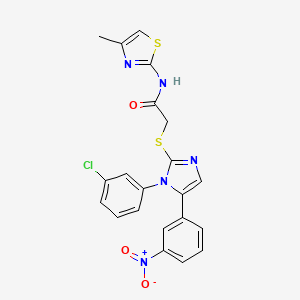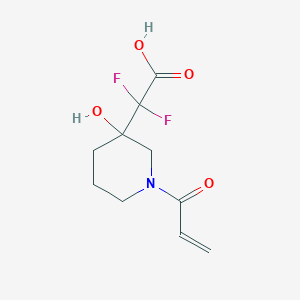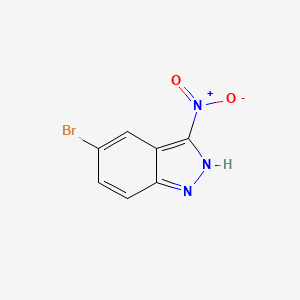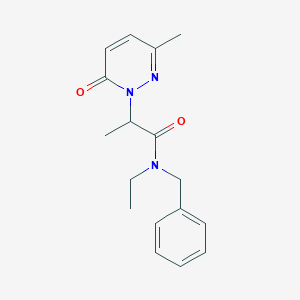![molecular formula C21H28N6O5 B2840526 2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1021026-33-4](/img/structure/B2840526.png)
2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .
Synthesis Analysis
The synthesis of this compound involves the selective substitution of the 4-position chlorine of an intermediate with 3-amino-5-cyclopropylpyrazole under basic conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the selective substitution of the 4-position chlorine of an intermediate with 3-amino-5-cyclopropylpyrazole under basic conditions .Scientific Research Applications
Synthesis and Biological Activity
This compound is involved in the synthesis of various derivatives with potential biological activity. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized as potential anti-inflammatory and analgesic agents, with some showing significant activity in inhibiting cyclooxygenase-2 (COX-2) and possessing analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Certain derivatives have been explored for their antimicrobial properties. For example, a series of pyrimidinones and oxazinones, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Applications in Cytokine Regulation
Some derivatives have shown potential in regulating cytokines. A pyrimidylpiperazine derivative was found to be a dual cytokine regulator, suppressing tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 production, suggesting implications for treating conditions like septic shock and rheumatoid arthritis (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).
Material Science Applications
In material science, derivatives have been used in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides demonstrated solubility in water and potential for further applications (Hattori & Kinoshita, 1979).
Potential in Oncology
Some derivatives have been explored for their potential use in oncology. For instance, analogues of the sigma receptor ligand showed potential therapeutic and diagnostic applications in this field, especially with modifications to reduce lipophilicity for better tumor cell entry (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Pharmacokinetic Studies
The compound and its derivatives have been subject to pharmacokinetic studies. For example, metabolism and excretion studies in chronic myelogenous leukemia patients revealed the main metabolic pathways and suggested that the parent drug was the predominant form recovered in human plasma, urine, and feces (Gong, Chen, Deng, & Zhong, 2010).
Future Directions
This series of compounds, including “2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
properties
IUPAC Name |
2-[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O5/c1-24-18-17(20(30)27(21(24)31)13-16(28)22-7-12-32-2)15(5-6-23-18)25-8-10-26(11-9-25)19(29)14-3-4-14/h5-6,14H,3-4,7-13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQWNHDCLYIWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCCOC)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)





![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840460.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2840464.png)
![3-benzyl-N-(5-chloro-2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2840465.png)
